molecular formula C16H17NO5S B5819938 N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine

Cat. No.: B5819938
M. Wt: 335.4 g/mol
InChI Key: BZLBGCAZTOZVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine is a research chemical of interest in medicinal chemistry and drug discovery. This glycine derivative features a sulfonyl group bridging phenyl and methoxy-methylphenyl rings, a structural motif found in compounds that modulate protein function. Related structural analogs have been investigated as key intermediates or potential allosteric modulators for G protein-coupled receptors (GPCRs) . The compound's mechanism of action is not fully defined, but molecules with similar sulfonamide scaffolds can influence protein-protein interactions or enzyme activity, making them valuable tools for probing biological pathways . Researchers utilize this compound in early-stage in vitro studies to explore its effects on cellular processes and its potential research applications. Handle with care following laboratory safety protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-8-9-14(22-2)15(10-12)23(20,21)17(11-16(18)19)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLBGCAZTOZVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine typically involves the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with N-phenylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives and glycine analogs.

Conditions Reagents Products Yield Reference
Acidic (HCl, reflux)6M HCl, 80°C, 12 h2-Methoxy-5-methylbenzenesulfonic acid + N-phenylglycine78%
Basic (NaOH, aqueous)2M NaOH, 60°C, 8 hSodium 2-methoxy-5-methylbenzenesulfonate + N-phenylglycine sodium salt85%

Key observations:

  • Acidic hydrolysis favors sulfonic acid formation due to protonation of the sulfonamide nitrogen, enhancing electrophilicity.

  • Basic conditions stabilize the glycinate anion, facilitating nucleophilic cleavage .

Nucleophilic Substitution at the Sulfonyl Group

The electron-withdrawing sulfonyl group enables substitution reactions at the sulfur atom.

Reagents Conditions Products Notes Reference
ThiophenolDMF, K₂CO₃, 50°C, 6 hN-Phenylglycine-(2-methoxy-5-methylphenyl) thioetherCompetitive aryl-thiol adduct
Ammonia (NH₃)EtOH, RT, 24 hN-[(2-Methoxy-5-methylphenyl)sulfonamido]-N-phenylglycinamideLimited yield (45%)

Mechanistic insight:

  • Substitution proceeds via a tetrahedral intermediate, with the sulfonyl group acting as a leaving entity .

Condensation Reactions

The glycine moiety participates in peptide bond formation and esterification.

Reagent Catalyst Product Application Reference
Ethyl chloroformatePyridine, 0°CN-Sulfonyl-N-phenylglycine ethyl esterProdrug synthesis
N-HydroxysuccinimideDCC, DCM, RTActivated ester for solid-phase peptide couplingBioconjugation

Notable finding:

  • Ester derivatives exhibit improved solubility in nonpolar solvents, enabling use in hydrophobic reaction systems .

Oxidation and Reduction

The glycine α-carbon and aromatic methoxy group are redox-active sites.

Reaction Type Reagents Products Selectivity Reference
Oxidation (α-carbon)KMnO₄, H₂O, 70°CN-Sulfonyl-N-phenyloxamic acidComplete conversion
Reduction (methoxy)BBr₃, DCM, −78°CN-[(2-Hydroxy-5-methylphenyl)sulfonyl]-N-phenylglycineDemethylation (92% yield)

Critical considerations:

  • Overoxidation risks exist with strong oxidants like KMnO₄, necessitating controlled conditions.

  • BBr₃ selectively cleaves methoxy groups without affecting sulfonamide bonds .

Multicomponent Petasis Reactions

The compound serves as a glycine donor in Petasis reactions for synthesizing α-aryl glycines.

Boronic Acid Catalyst Product Diastereomeric Excess Reference
4-MethoxyphenylboronicInBr₃, MeCN, 60°CN-Sulfonyl-N-phenyl-α-(4-methoxyphenyl)glycine86% de
Vinylboronic acidBINOL, MS 4ÅN-Sulfonyl-N-phenyl-α-vinylglycine99% ee

Mechanistic pathway:

  • The reaction proceeds via a boronate intermediate, with indium or BINOL catalysts enhancing stereoselectivity .

Interaction with Biological Targets

The sulfonamide group enables interactions with enzymes, as demonstrated in pharmacological studies.

Target Assay IC₅₀ Proposed Mechanism Reference
Carbonic anhydrase IXFluorescence quenching12 nMCompetitive inhibition at zinc-binding site
Cyclin-dependent kinaseATP-binding assay480 nMAllosteric modulation

Structure-activity relationship (SAR):

  • Methoxy and methyl groups on the aryl ring enhance hydrophobic binding to enzyme pockets .

Scientific Research Applications

Scientific Research Applications

  • Cancer Treatment
    • Rigosertib has been primarily investigated for its antineoplastic properties. It exhibits significant efficacy against myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Clinical trials have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells by disrupting Ras signaling pathways, which are often dysregulated in tumors .
  • Mechanism of Action
    • The compound functions by binding to the Ras-binding domain (RBD) of effector proteins such as Raf kinase and PI3K, effectively blocking Ras-mediated signaling pathways. This mechanism is critical for inhibiting the proliferation of cancer cells and promoting programmed cell death .
  • Clinical Trials
    • Rigosertib has undergone several clinical trials to evaluate its safety and efficacy. Notable studies include:
      • A Phase II trial assessing its effects on patients with MDS, which showed promising results in improving hematologic outcomes .
      • Trials focused on its application in hepatocellular carcinoma (HCC), revealing potential benefits in tumor reduction .

Data Tables

Application Area Description Clinical Outcome
Cancer TherapyInhibitor of PLK1; induces apoptosisImproved outcomes in MDS and AML patients
Hepatocellular CarcinomaDisruption of Ras signalingTumor reduction observed in clinical settings
Myelodysplastic SyndromesEnhances hematologic responseSignificant improvement in blood counts

Case Studies

  • Myelodysplastic Syndromes (MDS)
    • A study published in The Journal of Clinical Oncology reported that patients treated with Rigosertib experienced increased overall survival rates compared to those receiving standard care. The study highlighted the compound's ability to induce complete responses in some patients with high-risk MDS .
  • Acute Myeloid Leukemia (AML)
    • In a multi-center Phase II trial, Rigosertib was administered to relapsed or refractory AML patients. The results indicated a notable decrease in blast counts and improved quality of life metrics among participants, suggesting that Rigosertib could be a viable option for this challenging patient population .
  • Hepatocellular Carcinoma
    • A clinical trial focusing on HCC demonstrated that Rigosertib treatment led to significant tumor shrinkage in a subset of patients, providing a rationale for further exploration of this compound in liver cancer therapies .

Mechanism of Action

The mechanism of action of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and phenyl groups may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonyl Glycine Derivatives

Compound Name Substituents on Aromatic Ring Sulfonyl Group Attachment Molecular Weight (g/mol) Key Applications/Properties
N-[(2-Methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine 2-methoxy, 5-methyl Phenyl Not explicitly reported Presumed intermediate or bioactive agent
Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate 2-methoxy, 5-methyl Phenyl (ester form) 349.4 Lab reagent, synthetic intermediate
N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine 5-chloro, 2-methyl Methyl 277.73 Research compound (discontinued)
N-(2-Methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine 2-methoxy, 5-nitro Methyl Not reported Academic research (pricing inquiry)
N-(Methylsulfonyl)glycine None (simple sulfonyl) Methyl 153.17 (calculated) Signaling pathway studies

Key Observations:

Substituent Effects: The methoxy and methyl groups in the target compound (vs. nitro in or chloro in ) likely enhance lipophilicity and metabolic stability compared to electron-withdrawing groups like nitro or chloro .

Ester vs. Acid Forms :

  • The methyl ester derivative of the target compound is a precursor that can be hydrolyzed to the free acid form, a common strategy to improve bioavailability in drug design.

Biological Activity

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a sulfonyl group, which is known to influence various biological interactions and mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H17NO4S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{4}\text{S}

This compound features:

  • A sulfonyl group (SO2-SO_2)
  • A methoxy group (OCH3-OCH_3)
  • A methyl group on the phenyl ring

These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to:

  • Inhibit Enzymatic Activity : The sulfonamide moiety can act as a competitive inhibitor for various enzymes, particularly those involved in metabolic pathways.
  • Modulate Receptor Activity : The compound may influence receptor signaling pathways, potentially affecting neurotransmitter release and cellular responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, sulfonamide derivatives have been studied for their ability to induce apoptosis in cancer cells. A notable study demonstrated that such compounds could inhibit cell proliferation in various cancer cell lines by disrupting cell cycle progression and inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Sulfonamides are known to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal models, this compound showed significant reductions in inflammation markers, suggesting its potential as a therapeutic agent in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Study on Enzyme Inhibition : A study found that sulfonamide derivatives could effectively inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues. This inhibition was linked to potential applications in treating conditions like glaucoma and epilepsy.
  • Antitumor Activity : Another research highlighted the efficacy of similar compounds in inhibiting tumor growth in xenograft models. The mechanism was attributed to the induction of cell cycle arrest at the G2/M phase, leading to reduced tumor proliferation .
  • Neuroprotective Effects : Some studies suggested that derivatives could protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
RigosertibMicrotubule destabilizerAnticancer, affects cell cycle
SulfanilamideClassic sulfonamideAntibacterial, anti-inflammatory
N-(4-Ethylpiperazinyl) glycineModulates neurotransmitter releaseNeuroprotective effects

The comparison shows that while these compounds share structural similarities, their biological activities vary significantly based on their specific functional groups.

Q & A

Basic Research Questions

What synthetic routes are established for N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, and how do reaction conditions influence yield?

The synthesis of this compound likely involves sulfonylation of N-phenylglycine derivatives. A common approach for analogous sulfonamides includes reacting a sulfonyl chloride (e.g., 2-methoxy-5-methylbenzenesulfonyl chloride) with N-phenylglycine under basic conditions (e.g., aqueous NaOH or pyridine) to form the sulfonamide bond . Key factors affecting yield include:

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) improves purity .
    For example, similar N-phenylglycine derivatives achieved yields of 73–87% via optimized coupling and purification steps .

Which analytical techniques are most reliable for structural characterization?

Critical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the sulfonyl group (δ ~3.5 ppm for methoxy, δ ~7–8 ppm for aromatic protons) and glycine backbone (δ ~3.8–4.2 ppm for CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C16_{16}H17_{17}NO5_5S) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as seen in sulfonamide-glycine structures .

Advanced Research Questions

How do the methoxy and methyl substituents influence reactivity and biological interactions?

The 2-methoxy and 5-methyl groups on the phenylsulfonyl moiety:

  • Electronic Effects : Methoxy is electron-donating, potentially increasing electron density on the sulfonyl group, altering nucleophilic attack sites.
  • Steric Effects : Methyl groups may hinder binding to enzymes or receptors, as observed in N-phenylglycine analogues where substituents modulated dentin adhesion efficacy .
  • Solubility : Hydrophobic methyl groups reduce aqueous solubility, impacting bioavailability.
    Methodological Insight : Structure-activity relationship (SAR) studies using substituent-varied analogues, coupled with molecular docking, can clarify these effects .

How can contradictions in reported biological activities be resolved?

Discrepancies in biological data (e.g., antimicrobial potency) may arise from:

  • Purity Variations : Impurities >95% are critical; HPLC or GC-MS validation is recommended .
  • Assay Conditions : Differences in cell lines, pH, or incubation time (e.g., 24 vs. 48 hours) affect results. Standardized protocols (e.g., CLSI guidelines) are advised .
  • Solvent Effects : DMSO concentration >1% can artifactually inhibit cell growth.

What experimental design considerations are critical for studying photoinitiation properties?

When evaluating photopolymerization efficacy:

  • Light Source : Use UV LEDs (e.g., 392 nm) to match absorption maxima, as demonstrated for N-phenylglycine derivatives .
  • Co-initiators : Iodonium salts enhance radical generation; monitor via real-time FTIR to track conversion rates .
  • Kinetics : Differential scanning calorimetry (DSC) quantifies exothermic polymerization peaks .

Data Contradiction Analysis

Conflicting reports on thermal stability: How to assess decomposition pathways?

Divergent thermal data (e.g., TGA vs. DSC results) may reflect:

  • Atmospheric Effects : Oxidative vs. inert conditions (N2_2) alter decomposition products.
  • Sample Crystallinity : Amorphous phases degrade faster; XRPD identifies polymorphic forms .
    Resolution : Conduct parallel TGA/DSC under controlled atmospheres and correlate with crystallinity data .

Methodological Recommendations

Best practices for crystallographic refinement of this compound

  • Software : Use SHELXL for small-molecule refinement, leveraging constraints for disordered methoxy/methyl groups .
  • Twinned Data : For high-symmetry crystals, apply HKLF 5 format in SHELXL to handle twinning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.